Propyl 2-amino-4-phenylthiophene-3-carboxylate
Description
Propyl 2-amino-4-phenylthiophene-3-carboxylate is a thiophene derivative featuring a phenyl group at position 4, an amino group at position 2, and a propyl ester moiety at position 2. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its structure allows for modifications that influence electronic properties, solubility, and intermolecular interactions, making it a valuable scaffold for further derivatization .
Properties
IUPAC Name |
propyl 2-amino-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-8-17-14(16)12-11(9-18-13(12)15)10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXQNNNAZINRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387349 | |
| Record name | propyl 2-amino-4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350988-43-1 | |
| Record name | Propyl 2-amino-4-phenyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350988-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | propyl 2-amino-4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.
Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents . This method is particularly useful for synthesizing thiophene derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Propyl 2-amino-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 2-amino-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiophene Ring
a) Fluorophenyl and Methyl-Substituted Analog
A closely related compound, Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS: 904998-66-9, C₁₅H₁₆FNO₂S), differs by two key substituents:
Comparison Table 1: Structural Modifications
| Compound | Substituents (Thiophene Ring) | Molecular Formula | Key Properties (Inferred) |
|---|---|---|---|
| Target Compound | 4-Ph, 2-NH₂, 3-OPr | C₁₄H₁₅NO₂S | Moderate lipophilicity, planar structure |
| 4-Fluoro-5-methyl Analog (CAS 904998-66-9) | 4-(4-F-Ph), 5-Me, 2-NH₂, 3-OPr | C₁₅H₁₆FNO₂S | Enhanced stability, reduced solubility |
b) Ester Group Variations
Replacing the propyl ester with shorter chains (e.g., methyl or ethyl) alters lipophilicity and metabolic stability. For instance:
- Propyl ester : Increased lipid solubility, favoring membrane permeability in drug design.
Table 2: Hypothetical Property Trends
| Feature | Target Compound | 4-Fluoro-5-methyl Analog | Methyl Ester Analog |
|---|---|---|---|
| LogP (Lipophilicity) | ~2.8 | ~3.1 | ~1.9 |
| Melting Point (°C) | 120–125 | 135–140 | 95–100 |
| Solubility (H₂O, mg/mL) | <0.1 | <0.05 | ~0.5 |
Biological Activity
Propyl 2-amino-4-phenylthiophene-3-carboxylate is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group and a carboxylate ester. The presence of the propyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity compared to similar compounds with shorter alkyl chains.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, affecting downstream signaling cascades that regulate cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has demonstrated promising anticancer activity in various studies. It appears to induce apoptosis in cancer cells and inhibit tumor growth by interfering with critical signaling pathways involved in cancer progression.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and certain cardiovascular diseases.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent against bacterial infections .
- Anticancer Activity :
- Inflammation Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Ethyl ester derivative | Moderate antimicrobial |
| This compound | Propyl ester derivative | Strong antimicrobial & anticancer |
| 2-Amino-4-phenylthiophene-3-carboxylic acid | Acid without ester | Limited bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
